molecular formula C14H9Cl B2987421 4-Chloro-4'-ethynyl-1,1'-biphenyl CAS No. 57399-11-8

4-Chloro-4'-ethynyl-1,1'-biphenyl

Cat. No.: B2987421
CAS No.: 57399-11-8
M. Wt: 212.68
InChI Key: SAIYZSYSSLLGMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-4’-ethynyl-1,1’-biphenyl is an organic compound with the molecular formula C14H9Cl It is characterized by the presence of a chloro group and an ethynyl group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-4’-ethynyl-1,1’-biphenyl typically involves the Sonogashira coupling reaction. This reaction is carried out by reacting 4-chloroiodobenzene with an alkyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of triethylamine as a base and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of 4-Chloro-4’-ethynyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The reaction parameters are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-4’-ethynyl-1,1’-biphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Sonogashira coupling reaction, the product would be a new biphenyl derivative with an extended conjugated system .

Scientific Research Applications

4-Chloro-4’-ethynyl-1,1’-biphenyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-4’-ethynyl-1,1’-biphenyl involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the chloro group can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets . The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes through its unique structural features.

Comparison with Similar Compounds

4-Chloro-4’-ethynyl-1,1’-biphenyl can be compared with other similar compounds such as:

The uniqueness of 4-Chloro-4’-ethynyl-1,1’-biphenyl lies in its dual functional groups, which provide a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

1-chloro-4-(4-ethynylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h1,3-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIYZSYSSLLGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.